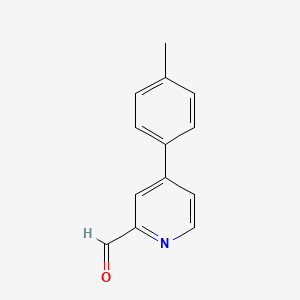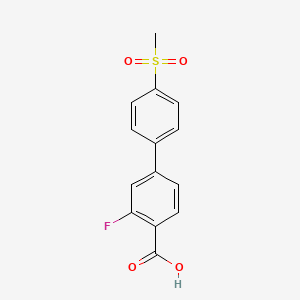
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Vue d'ensemble
Description
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, also known as 2Z-CNO, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in the scientific community. It is a derivative of oxopentenoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 2Z-CNO has been used in a variety of research applications, including as a fluorescent probe for imaging and as a substrate for enzymatic reactions. Its unique properties make it an attractive compound for further study and exploration.
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
- Bis-Potassium Salts Synthesis : The esters of 5-hydroxy-3-oxopent-4-enoic acids, closely related to (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, can be efficiently converted into stable bis-potassium salts, enabling the synthesis of various heterocycles like pyrones, pyrazoles, and isoxazoles (Schmidt et al., 2006).
- Anti-Influenza Agent Synthesis : Synthesis of pentenoic acid analogs, similar to the targeted acid, demonstrates potential applications as anti-influenza agents (Mauldin et al., 2001).
- Antibacterial Activity : Fatty acid hydrazides, structurally related to the acid , have been synthesized and exhibited good antibacterial activity against various bacteria including E. coli (Banday et al., 2010).
Sensing and Luminescence Applications
- Metal-Organic Frameworks for Sensing : A metal-organic framework using DATZ, which has a structural resemblance to the targeted acid, showed potential in sensing Al(3+) ions in aqueous medium, indicating potential applications in environmental monitoring (Singha & Mahata, 2015).
Chemical Synthesis and Characterization
- Synthesis of Dye Derivatives : The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye, which shares a similar structure, was undertaken for potential applications in electrochemical cells (Kotteswaran et al., 2016).
- Enzyme Inhibition Studies : Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids, structurally related to the target compound, have been synthesized and shown to inhibit human carbonic anhydrase enzymes, suggesting potential therapeutic applications (Oktay et al., 2016).
Biological Applications
- Antitumor and Antioxidant Activities : Studies on compounds structurally similar to (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid have shown potential antitumor and antioxidant activities, indicating possible therapeutic uses (Sirajuddin et al., 2015).
Propriétés
IUPAC Name |
(Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-2-3(6(11)12)4(8)1-5(9)10/h1,8H2,(H2,9,10)(H,11,12)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKZNWOJRIMHX-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C(\C#N)/C(=O)O)/N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)


![Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1393781.png)



![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)

